Boc-glu(ome)-OH
Overview
Description
“Boc-glu(ome)-OH” is also known as N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester . It is a derivative of glutamic acid . This compound is used for research purposes and is recognized as an ergogenic supplement .
Synthesis Analysis
The synthesis of “this compound” involves the use of triethylamine in 1,4-dioxane and water at room temperature for 18 hours . The solution is then extracted with MTBE and the aqueous phase is cooled on ice and carefully acidified to pH 3 by slow addition of 10% citric acid solution .
Molecular Structure Analysis
“this compound” has a molecular formula of C11H19NO6 . It contains a total of 36 bonds, including 17 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .
Physical And Chemical Properties Analysis
“this compound” is a white to off-white crystalline powder . It has a melting point of 119-123°C, a boiling point of 428.4±40.0 °C, and a density of 1.2±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .
Scientific Research Applications
Hydrolysis and Saponification Studies : Boc-Asp(OMe)-Ala-OMe, a related compound, was studied for its transformations under treatment with diazomethane or triethylamine, revealing insights into the hydrolysis of primary amide groups in peptides (Onoprienko, Yelin, & Miroshnikov, 2000).
Zinc-Binding Studies : The reaction of a related compound, Boc-Glu-Thr-Ile-His-OMe, with Zn2+ was studied to understand zinc-binding sites of proteases. This research is essential for insights into the active sites of proteases (Yamamura et al., 1998).
Vitamin K-Dependent Carboxylase : Research has been conducted on glutamic acid analogues, including Boc-Glu-OMe, to understand their role as inhibitors in the vitamin K-dependent carboxylation process. This has implications for understanding the enzymatic activity of vitamin K-dependent carboxylase (Larue et al., 2009).
Peptide Column Formation in Crystals : Studies on the crystal structure of peptides containing Boc-Glu derivatives, like Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe, have provided insights into the arrangement of helical peptide columns, relevant for understanding peptide self-assembly and molecular interactions (Karle et al., 1990).
Investigation of Cyclopentane and Cyclohexane-Derived Analogues : The conformational analysis of glutamic acid analogues, including those related to Boc-Glu-OMe, has been conducted. This research is crucial for understanding the bioactive conformations of synthetic glutamyl substrates (Larue et al., 1997).
Synthesis of Non-Proteinogenic Amino Acid Derivatives : Research on the acylation of amino acid derivatives, including Boc-Daf-OMe, a compound related to Boc-glu(ome)-OH, has implications for the synthesis of peptide-coupling conditions and the development of new amino acid derivatives (Mazaleyrat et al., 2001).
Adsorption Studies with Mesoporous Silica : Research involving the synthesis and characterization of glucamine-modified mesoporous silica for the removal of boron from water demonstrates the broader applications of compounds related to this compound in environmental science (Amor et al., 2014).
Investigation in Peptide Self-Assembly : Studies on the self-assembly of protected diphenylalanine scaffolds, including Boc-Phe-Phe-OMe, offer insights into developing new functional nano-architectures and biomaterial chemistry applications (Datta, Tiwari, & Ganesh, 2018).
Bioconjugates in Cancer Research : Research on gold(i) bioconjugates using non-proteinogenic amino acids, such as Boc-Pro(SH)-OMe, related to this compound, has implications for the design of anticancer agents (Gutiérrez, Cativiela, Laguna, & Gimeno, 2016).
Synthesis of Antigenic Peptides : The synthesis of peptides, such as Tyr-Arg-Glu-Asp-Met-Glu-Tyr-OMe, involving Boc-protected amino acids, is crucial for immunological research and vaccine development (Meldal, 1986).
Mechanism of Action
Target of Action
Boc-glu(ome)-OH, also known as N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester, is a derivative of glutamic acid
Mode of Action
They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As an ergogenic supplement, it might enhance physical performance, mental function, and resistance to stress .
Safety and Hazards
properties
IUPAC Name |
(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMUFVCRVPMEY-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427018 | |
Record name | BOC-GLU(OME)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
45214-91-3 | |
Record name | BOC-GLU(OME)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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